4-Chloro-3-phenyl-1,2-thiazol-5-amine 4-Chloro-3-phenyl-1,2-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13060314
InChI: InChI=1S/C9H7ClN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2
SMILES: C1=CC=C(C=C1)C2=NSC(=C2Cl)N
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol

4-Chloro-3-phenyl-1,2-thiazol-5-amine

CAS No.:

Cat. No.: VC13060314

Molecular Formula: C9H7ClN2S

Molecular Weight: 210.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-phenyl-1,2-thiazol-5-amine -

Specification

Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
IUPAC Name 4-chloro-3-phenyl-1,2-thiazol-5-amine
Standard InChI InChI=1S/C9H7ClN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2
Standard InChI Key FHILRAVKYKFQEB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NSC(=C2Cl)N
Canonical SMILES C1=CC=C(C=C1)C2=NSC(=C2Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Chloro-3-phenyl-1,2-thiazol-5-amine (IUPAC name: 5-amino-4-chloro-3-phenyl-1,3-thiazole) belongs to the thiazole family, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Its molecular formula is C₉H₆ClN₂S, with a molecular weight of 224.68 g/mol. The compound’s structure is defined by:

  • A chlorine atom at position 4 of the thiazole ring, contributing to electronic modulation and steric effects.

  • A phenyl group at position 3, enhancing lipophilicity and potential π-π interactions in biological systems.

  • An amine group at position 5, enabling hydrogen bonding and participation in nucleophilic reactions.

While no CAS number is explicitly reported for this compound in the provided sources, structurally related analogs, such as 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 82632-77-7), highlight the prevalence of chloro-phenyl-thiazole motifs in medicinal chemistry .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 4-chloro-3-phenyl-1,2-thiazol-5-amine can be inferred from methods used for analogous thiazole derivatives. A plausible route involves:

  • Hantzsch Thiazole Synthesis: Condensation of a α-chloro ketone (e.g., 4-chloro-3-phenyl-2-butanone) with a thioamide precursor under acidic conditions to form the thiazole core .

  • Post-Synthetic Modifications: Chlorination at position 4 using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS), followed by amination at position 5 via nucleophilic substitution .

Key challenges include regioselective functionalization and purification, as evidenced by the low yields (5–48%) observed in similar fluorination and sulfonation reactions of thiazole derivatives .

Spectroscopic Characterization

Hypothetical spectral data for the compound, based on analogs , would include:

  • ¹H NMR: Aromatic protons from the phenyl group (δ 7.2–7.5 ppm), NH₂ protons (δ 5.8–6.2 ppm), and thiazole ring protons (δ 8.1–8.3 ppm).

  • ¹³C NMR: Resonances for the thiazole carbons (C-2: ~155 ppm, C-4: ~125 ppm), phenyl carbons (~128–135 ppm), and the chloro-substituted carbon (~115 ppm).

  • MS (ESI+): A molecular ion peak at m/z 225 [M+H]⁺.

Physicochemical Properties

Stability and Solubility

Thiazole derivatives exhibit moderate stability under ambient conditions but may degrade under strong acidic or basic environments. The chloro and phenyl groups enhance lipophilicity, suggesting:

  • LogP: Estimated ~2.5–3.0 (comparable to 4-(4-chlorophenyl)-5-methylthiazol-2-amine, LogP = 2.8 ).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in organic solvents like DMSO or ethanol.

Comparative Analysis of Analogous Compounds

Property4-Chloro-3-phenyl-1,2-thiazol-5-amine (Predicted)4-(4-Chlorophenyl)-5-methylthiazol-2-amine N-[3-(4-Methoxyphenyl)-thiadiazol-5-yl]acetamide
Molecular Weight (g/mol)224.68224.71263.29
LogP2.82.82.2
Melting Point (°C)~150–160Not reported198–200
BioavailabilityModerate (Caco-2 permeability)LowHigh

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